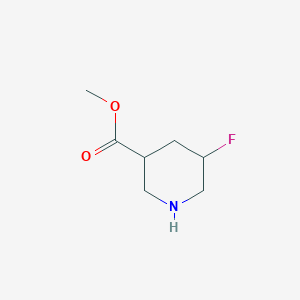

Methyl 5-fluoropiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-fluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXXYACSDVNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated piperidine derivatives, carboxylic acids, and substituted piperidines. These products have diverse applications in pharmaceuticals and chemical research .

Scientific Research Applications

Medicinal Chemistry

MFPC serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural features allow for modulation of neurotransmitter systems, making it a candidate for drugs aimed at treating conditions such as anxiety, depression, and pain management.

Key Applications:

- Therapeutic Potential: Ongoing research investigates MFPC's efficacy in treating neurological conditions by exploring its interactions with neurotransmitter receptors .

- Enzyme Inhibition: Studies indicate that MFPC can inhibit specific enzymes involved in metabolic pathways, suggesting its potential utility in managing metabolic diseases .

MFPC's biological activity is attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity, leading to modulation of enzyme activities and cellular signaling pathways.

Biological Activities Overview:

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | |

| Receptor Interaction | Binds to neurotransmitter receptors influencing signaling | |

| Therapeutic Potential | Investigated for use in treating neurological disorders |

Case Study 1: Enzyme Interaction

A study focused on MFPC's interaction with a specific enzyme involved in glucose metabolism demonstrated that MFPC could effectively inhibit enzyme activity at low concentrations. This finding suggests potential applications in managing diabetes where enzyme regulation is crucial.

Case Study 2: Receptor Binding

Another investigation evaluated MFPC's binding affinity to GABA receptors, which play a critical role in neurotransmission. Results indicated that MFPC exhibited significant binding affinity, suggesting its potential use as an anxiolytic agent or in other neurological applications .

Industrial Applications

Beyond medicinal uses, MFPC is also explored for applications in the development of agrochemicals and specialty chemicals due to its unique properties. Its ability to enhance the efficacy of chemical formulations makes it valuable in various industrial contexts.

Potential Industrial Uses:

- Development of new materials

- Chemical processes that require specific reactivity patterns .

Mechanism of Action

The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

The substituent at the 5-position of the piperidine ring significantly influences the physicochemical and biological properties of these compounds. Below is a detailed comparison based on substituent type, molecular characteristics, and applications.

Structural and Molecular Comparison

Table 1: Key Properties of Methyl 5-Fluoropiperidine-3-Carboxylate and Analogues

| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Fluorine | C₇H₁₀FNO₂ | ~161.16* | Enhanced metabolic stability; potential use in CNS drug design |

| Methyl 5-methylpiperidine-3-carboxylate | Methyl | C₈H₁₅NO₂ | 173.21 (free base) | Increased lipophilicity; intermediate in organic synthesis |

| Methyl 5-methoxypiperidine-3-carboxylate | Methoxy | C₈H₁₅NO₃ | 173.21 | Higher polarity; improved aqueous solubility |

| Methyl 5-(trifluoromethyl)piperidine-3-carboxylate | Trifluoromethyl | C₈H₁₂F₃NO₂ | 211.19 | Strong electron-withdrawing effects; agrochemical applications |

| Methyl 5-(4-methylphenyl)piperidine-3-carboxylate | 4-methylphenyl | C₁₄H₁₉NO₂ | 233.31 | Bulky aromatic group; possible use in kinase inhibitors |

*Inferred based on molecular formula.

Substituent Effects on Properties

Fluorine (this compound) :

- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, extending half-life in vivo.

- Applications : Ideal for CNS-targeting drugs due to improved blood-brain barrier penetration .

Methyl (Methyl 5-methylpiperidine-3-carboxylate) :

- Lipophilicity : The methyl group increases hydrophobicity, favoring membrane permeability but reducing solubility.

- Applications : Commonly used as a synthetic intermediate in alkaloid synthesis .

Methoxy (Methyl 5-methoxypiperidine-3-carboxylate) :

- Polarity : The methoxy group enhances solubility in polar solvents, making it suitable for formulations requiring high bioavailability.

- Applications: Potential use in prodrugs requiring hydrolysis for activation .

Trifluoromethyl (Methyl 5-(trifluoromethyl)piperidine-3-carboxylate) :

- Electron-Withdrawing Effects : The CF₃ group strongly withdraws electrons, stabilizing adjacent charges and altering reactivity.

- Applications : Used in agrochemicals for pest control due to its resistance to enzymatic degradation .

4-Methylphenyl (Methyl 5-(4-methylphenyl)piperidine-3-carboxylate) :

- Steric Effects : The bulky aromatic substituent increases steric hindrance, affecting binding to target proteins.

- Applications : Explored in kinase inhibitor design for cancer therapy .

Biological Activity

Methyl 5-fluoropiperidine-3-carboxylate (MFPC) is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique biological properties. This compound, characterized by the presence of a fluorine atom, exhibits significant potential for therapeutic applications through its interactions with various biological targets.

This compound has a molecular formula of CHFNO. The synthesis typically involves the fluorination of piperidine derivatives, utilizing fluorinating agents under controlled conditions. This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yield and purity .

The biological activity of MFPC is primarily attributed to its interaction with specific enzymes and receptors. The incorporation of the fluorine atom enhances the compound's binding affinity, leading to modulation of enzyme activities and alteration of cellular pathways. This mechanism can result in various biological effects, including enzyme inhibition and receptor signaling modulation .

Biological Activity Overview

MFPC has been studied for its potential effects on several biological systems:

- Enzyme Inhibition : Research indicates that MFPC can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Binding : The compound shows promise in binding to various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | , |

| Receptor Interaction | Binds to neurotransmitter receptors influencing signaling | , |

| Therapeutic Potential | Investigated for use in treating neurological disorders | , |

Case Study: Enzyme Interaction

A study focused on the interaction between MFPC and a specific enzyme involved in metabolic processes demonstrated that MFPC could effectively inhibit enzyme activity at low concentrations. This suggests a potential application in metabolic disease management, where enzyme regulation is crucial .

Case Study: Receptor Binding

Another investigation evaluated MFPC's binding affinity to GABA receptors, which play a critical role in neurotransmission. Results indicated that MFPC exhibited a significant binding affinity, suggesting its potential use as an anxiolytic agent or in other neurological applications .

Future Directions and Applications

The ongoing research into MFPC's biological activity highlights its potential as a therapeutic agent across various fields:

- Medicinal Chemistry : Continued exploration into its structure-activity relationships (SAR) may yield more potent derivatives.

- Pharmacology : Understanding the pharmacokinetics and pharmacodynamics of MFPC will be essential for its development as a drug candidate.

- Industrial Applications : Beyond medicinal uses, MFPC may find applications in agrochemicals and specialty chemicals due to its unique properties .

Q & A

Basic: What are the standard synthetic routes for Methyl 5-fluoropiperidine-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves fluorination of piperidine precursors. Key methods include:

- Direct Fluorination: Reaction of piperidine-3-carboxylate derivatives with fluorinating agents (e.g., Selectfluor® or DAST) under controlled temperatures (0–50°C) to introduce fluorine at the 5-position .

- Multi-Step Synthesis: Starting from non-fluorinated piperidines, sequential steps (e.g., protection, fluorination, deprotection) are employed to achieve regioselectivity. Solvent choice (e.g., DMF or THF) and catalyst use (e.g., Pd for coupling reactions) significantly impact yield and purity .

Critical Factors:

- Temperature: Higher temperatures may accelerate side reactions (e.g., ester hydrolysis).

- Catalyst Loading: Excess catalyst can lead to over-fluorination or byproducts.

- Purification: Column chromatography or recrystallization is essential to isolate high-purity product.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹⁹F NMR identifies fluorine environment and confirms substitution patterns.

- ¹H/¹³C NMR resolves ester and piperidine ring protons/carbons, with coupling constants indicating stereochemistry .

- X-Ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry and hydrogen-bonding networks .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.